(R)-3-Hydroxypyrrolidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, metformin, a widely used drug to treat diabetes, was initially synthesized in 1922 via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating3. However, the specific synthesis process for “®-3-Hydroxypyrrolidine hydrochloride” is not available in the search results45.
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its properties and functions. However, the specific molecular structure of “®-3-Hydroxypyrrolidine hydrochloride” is not available in the search results6.
Chemical Reactions Analysis
Chemical reactions play a vital role in the synthesis and function of a compound. However, the specific chemical reactions involving “®-3-Hydroxypyrrolidine hydrochloride” are not available in the search results78.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are essential for understanding its behavior and interactions. However, the specific physical and chemical properties of “®-3-Hydroxypyrrolidine hydrochloride” are not available in the search results12313.
Scientific Research Applications
Pharmacology of Related Compounds : A study by Ogawa et al. (2002) focused on a compound related to (R)-3-Hydroxypyrrolidine hydrochloride, known as R-96544. This compound, being an active form of a novel 5-HT(2A) receptor antagonist, showed significant inhibition of platelet aggregation induced by serotonin. This finding is crucial for understanding the therapeutic potentials of such compounds in cardiovascular diseases (Ogawa et al., 2002).
Synthesis Techniques : Li Zi-cheng (2009) explored the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride, demonstrating the impact of various reduction agents, molar ratios, and solvents on yield. The study highlighted the synthesis process's advantages, including high yield and simplicity, which are crucial for industrial-scale production (Li Zi-cheng, 2009).
Biohydroxylation and Enantioselectivity : Research by Li et al. (2001) discussed the hydroxylation of N-benzylpyrrolidine with Sphingomonas sp. HXN-200, resulting in the production of N-benzyl-3-hydroxypyrrolidine. This study is significant for its insights into the regio- and stereoselective hydroxylation of nonactivated carbon atoms, demonstrating the potential of biocatalysts in organic synthesis (Li et al., 2001).
Antibacterial Agent Synthesis : Rosen et al. (1988) developed efficient asymmetric syntheses for the enantiomers of a quinolonecarboxylic acid class antibacterial agent. This research provides a foundational understanding of the synthesis and properties of compounds related to (R)-3-Hydroxypyrrolidine hydrochloride, which are relevant in the development of new antibacterial drugs (Rosen et al., 1988).
Development of Novel Drug Candidates : A study by Zischinsky et al. (2010) identified 3-hydroxypyrrolidine as a new integrin alpha5beta1 inhibitor class, emphasizing its potential for systemic treatment in medical applications. This discovery highlights the ongoing research into developing novel drug candidates based on the 3-hydroxypyrrolidine scaffold (Zischinsky et al., 2010).
Safety And Hazards
Understanding the safety and hazards of a compound is crucial for its safe handling and use. However, the specific safety and hazards of “®-3-Hydroxypyrrolidine hydrochloride” are not available in the search results14.
Future Directions
The future directions of a compound often involve further research and development to improve its synthesis, understand its properties, and explore its potential applications. However, the specific future directions for “®-3-Hydroxypyrrolidine hydrochloride” are not available in the search results1516.
Please note that this information is based on the available search results and may not be entirely accurate or complete. For more detailed and specific information, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
(3R)-pyrrolidin-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSJEFZULFYTB-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374747 | |
Record name | (R)-3-Hydroxypyrrolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Hydroxypyrrolidine hydrochloride | |
CAS RN |
104706-47-0 | |
Record name | 3-Pyrrolidinol, hydrochloride (1:1), (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104706-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-3-Hydroxypyrrolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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